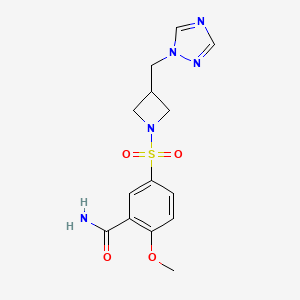

5-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

2-methoxy-5-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O4S/c1-23-13-3-2-11(4-12(13)14(15)20)24(21,22)19-6-10(7-19)5-18-9-16-8-17-18/h2-4,8-10H,5-7H2,1H3,(H2,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNBMBHQQFLSJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=NC=N3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties.

Biochemical Pathways

Similar compounds, such as 1,2,4-triazole derivatives, have been found to affect a broad range of biochemical pathways due to their ability to bind to multiple receptors.

Pharmacokinetics

It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to improved pharmacokinetics.

Biological Activity

The compound 5-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an azetidine ring, a triazole moiety, and a methoxybenzamide group. The presence of these functional groups contributes to its biological properties and interactions with various biological targets.

Structural Formula

Key Functional Groups

- Azetidine Ring : Contributes to the compound's ability to interact with biological targets.

- Triazole Moiety : Known for its role in enhancing pharmacological activity.

- Methoxybenzamide Group : Imparts additional stability and solubility.

The biological activity of this compound has been linked to several mechanisms:

- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which is crucial in regulating cell proliferation and survival. Kinases are often overactive in cancerous cells, making them key targets for therapeutic intervention.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially aiding in the treatment of infections alongside cancer therapies.

1. Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HeLa (Cervical) | 15 |

| A549 (Lung) | 12 |

2. Antimicrobial Effects

Another research effort evaluated the antimicrobial properties of related compounds. The findings revealed that compounds featuring the triazole moiety exhibited notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

- Absorption : Rapid absorption observed post-administration.

- Distribution : High tissue distribution noted, particularly in liver and kidneys.

- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions.

- Excretion : Renal excretion as major pathway.

Comparison with Similar Compounds

Triazole-Containing Heterocycles

- 5-[(1H-1,2,4-Triazol-1-yl)methyl]-3H-1,2,4-triazole-3-thione derivatives: These compounds replace the azetidine-sulfonyl-benzamide framework with a triazole-thione core. The thione group enhances metal-binding capacity, making them potent human epidermal growth factor receptor (hEGFR) inhibitors (IC₅₀ values in nanomolar range) .

- 1,3,4-Thiadiazole and Thiazole Derivatives: Compounds like 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-5-substituted-1,3,4-thiadiazoles exhibit antitumor activity (e.g., IC₅₀ = 2.94 µM against HepG2). Their planar thiadiazole/thiazole rings contrast with the three-dimensional azetidine, possibly reducing penetration into hydrophobic pockets .

Sulfonyl-Containing Analogues

Pharmaceutical Impurities and Intermediates

- Rizatriptan EP Impurity C : Contains a bis-triazole-indole structure but lacks sulfonyl and azetidine groups. Its pharmacological role is undefined, highlighting the target compound’s tailored design for specific receptor interactions .

- Tebuconazole Impurity Intermediate: Features a triazolylmethyl-hydroxy-dimethylpentyl chain, emphasizing fungicidal applications.

Pharmacological Profiles

Structure-Activity Relationships (SAR)

- Triazole Positioning : Substituents at the triazole N1 position (e.g., methyl, phenyl) enhance hydrophobic interactions, as seen in ’s antitumor derivatives .

- Sulfonyl Group : Improves solubility and bioavailability; absence in Rizatriptan impurities correlates with undefined activity .

- Azetidine vs. Larger Rings : Azetidine’s smaller ring size may reduce steric hindrance compared to piperazine or piperidine derivatives, favoring target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.